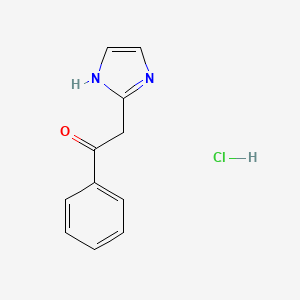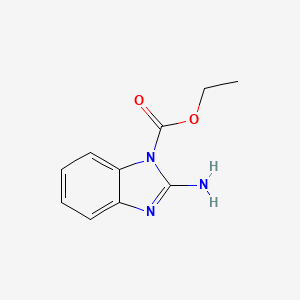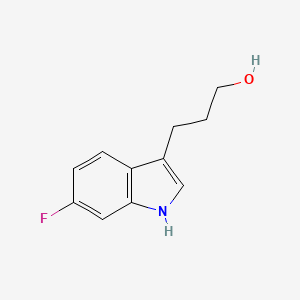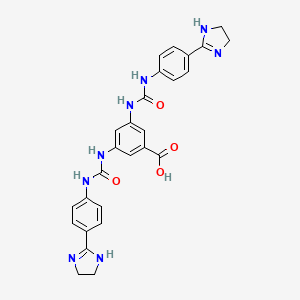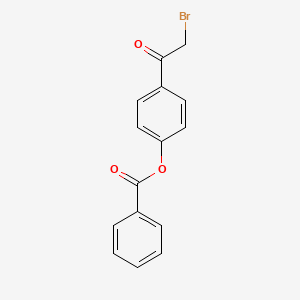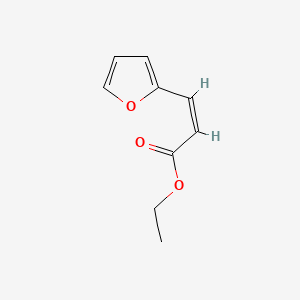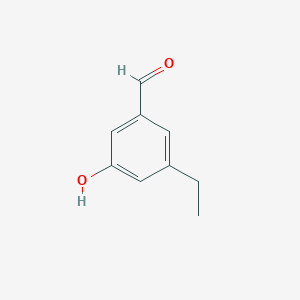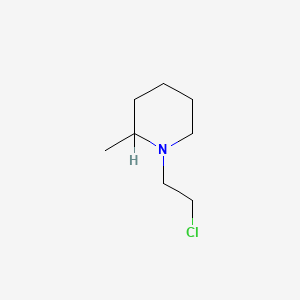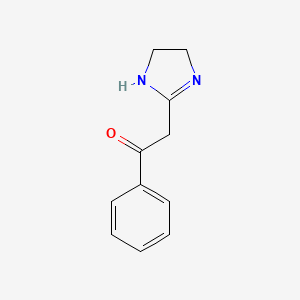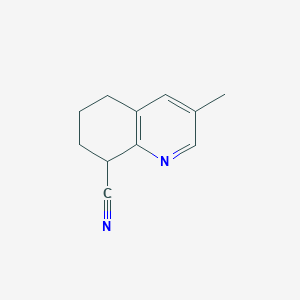
1-Nitro-2,5-pyrrolidine-dione
Übersicht
Beschreibung
1-Nitro-2,5-pyrrolidine-dione, also known as N-nitrosuccinimide, is a compound with the molecular formula C4H4N2O4 . It has a molecular weight of 144.09 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives, including 1-Nitro-2,5-pyrrolidine-dione, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .Molecular Structure Analysis
The IUPAC name for 1-Nitro-2,5-pyrrolidine-dione is 1-nitropyrrolidine-2,5-dione . The InChI is InChI=1S/C4H4N2O4/c7-3-1-2-4(8)5(3)6(9)10/h1-2H2 . The Canonical SMILES is C1CC(=O)N(C1=O)N+[O-] .Physical And Chemical Properties Analysis
1-Nitro-2,5-pyrrolidine-dione has a molecular weight of 144.09 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 144.01710661 g/mol . The Topological Polar Surface Area is 83.2 Ų .Wissenschaftliche Forschungsanwendungen
Versatile Scaffold for Drug Discovery
The five-membered pyrrolidine ring, which includes pyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity Against Gram-Negative Bacteria
Pyrrolidine-2,5-dione derivatives have shown biological activity against Gram-negative bacteria . The protocols used for the synthesis of these analogs do not require special conditions . Compounds 6 to 8 decreased the growth of Gram-negative bacteria compared with 4 and 5 .
Therapeutic Applications
Several pyrrolidine-2,5-diones have been prepared for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases .
Antibacterial Agent Against Escherichia coli
A pyrrolidine 2,5-dione derivative was synthesized from indole, benzaldehyde, and succinimide as an antibacterial agent against Escherichia coli .
Antibacterial Agent Against Staphylococcus aureus
Another study showed the preparation of some pyrrolidine-2,5-diones analogs via condensation of an α,β-unsaturated anhydride with an amine derivative as an antibacterial agent against Staphylococcus aureus .
Wirkmechanismus
Mode of Action
It’s known that n-nitrosuccinimide has been used as a nitrating agent in a visible-light-promoted nitration/cyclization of olefinic amides . The reaction involves a radical cascade process to form new C–N and C–O bonds .
Biochemical Pathways
The compound’s interaction with carbonic anhydrase isoenzymes suggests it may influence pathways related to these enzymes .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight of 14409 and predicted boiling point of 290.4°C , may influence its bioavailability.
Result of Action
Its use as a nitrating agent in the synthesis of various compounds suggests it plays a crucial role in the formation of new chemical bonds .
Eigenschaften
IUPAC Name |
1-nitropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-3-1-2-4(8)5(3)6(9)10/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLRJFVMMAALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201525 | |
| Record name | 1-Nitro-2,5-pyrrolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5336-95-8 | |
| Record name | N-Nitrosuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-2,5-pyrrolidine-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitrosuccinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Nitrosuccinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG5CGV762E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N-Nitrosuccinimide in organic reactions?
A1: N-Nitrosuccinimide (1-Nitro-2,5-pyrrolidinedione) acts as a versatile reagent in organic synthesis, primarily due to its ability to generate nitryl radicals (NO2) under specific conditions. [, , ] This radical generation enables various reactions, including nitration and the formation of nitrogen-containing heterocycles.
- Photolysis: Upon photolysis with light above 345 nm, N-Nitrosuccinimide forms charge-transfer complexes with aromatic compounds, leading to electron transfer and the generation of radical cations. These radicals can then react with succinimide anions, ultimately resulting in succinimidylation or nitration of the aromatic compound. []
- Visible-light Photocatalysis: In the presence of a photoredox catalyst and visible light, N-Nitrosuccinimide undergoes N-N bond fragmentation, releasing nitryl radicals. These radicals can add to olefins in a Giese-type addition, leading to the formation of nitro-containing compounds like β-nitro ketones, lactones, and cycloethers. []
Q2: What are some recent synthetic applications of N-Nitrosuccinimide highlighted in the research?
A2: N-Nitrosuccinimide has proven valuable for constructing diverse molecules:
- Direct Access to Nitro-containing Benzoxazines and Oxazolines: Researchers employed visible-light photocatalysis with N-Nitrosuccinimide to achieve a tandem radical difunctionalization of olefinic amides. This reaction provides a direct route to synthesize valuable benzoxazines and oxazolines containing nitro groups. []
- Synthesis of Nitroalkenes, Nitrohydrins, and Nitroethers: N-Nitrosuccinimide enables access to various nitro-containing compounds. It allows for the synthesis of aryl β-nitroalkenes, β-nitrohydrins, and β-nitroethers by reacting with alkenes and alkynes. []
- Formation of Isoxazolines and Isoxazoles: Under photoredox conditions, N-Nitrosuccinimide can generate nitrile oxides in situ from ketone partners. These nitrile oxides react with alkenes or alkynes through 1,3-dipolar cycloaddition, leading to the formation of isoxazolines and isoxazoles. []
Q3: How is the structure of N-Nitrosuccinimide related to its reactivity?
A3: While specific Structure-Activity Relationship (SAR) studies are not detailed in the provided abstracts, the presence of the nitro group (-NO2) on the succinimide ring is crucial for its reactivity. This nitro group is susceptible to cleavage, generating the reactive nitryl radical, which is the key to its synthetic utility. [] Further research exploring modifications to the succinimide ring could reveal how structural changes impact the reagent's reactivity, potentially leading to derivatives with enhanced selectivity or tailored reactivity for specific transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



